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molecular formula C15H12N2O2 B173383 Methyl 2-phenylimidazo[1,2-a]pyridine-7-carboxylate CAS No. 1030-33-7

Methyl 2-phenylimidazo[1,2-a]pyridine-7-carboxylate

Cat. No. B173383
M. Wt: 252.27 g/mol
InChI Key: NNEHLDZPSCCFBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08017604B2

Procedure details

A solution of NaOH in water (1N, 54 ml, 54 mmol) was added to a suspension of 2-phenyl-imidazo[1,2-a]pyridine-7-carboxylic acid methyl ester (6.8 g, 27 mmol) in a mixture of ethanol (50 ml) and water (25 ml). The mixture was heated to reflux (2 h). The obtained clear solution was cooled, poured onto crushed ice (50 g); HCl (25%, 10 ml) was added. The mixture was then filtered, and the precipitate was washed (ethanol) and dried under vacuum. The obtained solid (6.36 g, 99%) was used in the next step without further purification. MS (m/e)=239.1 [M+H+].
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
54 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C[O:4][C:5]([C:7]1[CH:12]=[CH:11][N:10]2[CH:13]=[C:14]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[N:15]=[C:9]2[CH:8]=1)=[O:6].Cl>C(O)C.O>[C:16]1([C:14]2[N:15]=[C:9]3[CH:8]=[C:7]([C:5]([OH:6])=[O:4])[CH:12]=[CH:11][N:10]3[CH:13]=2)[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
6.8 g
Type
reactant
Smiles
COC(=O)C1=CC=2N(C=C1)C=C(N2)C2=CC=CC=C2
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
25 mL
Type
solvent
Smiles
O
Name
Quantity
54 mL
Type
solvent
Smiles
O
Step Two
Name
ice
Quantity
50 g
Type
reactant
Smiles
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux (2 h)
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The obtained clear solution was cooled
ADDITION
Type
ADDITION
Details
poured
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
WASH
Type
WASH
Details
the precipitate was washed (ethanol)
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
The obtained solid (6.36 g, 99%) was used in the next step without further purification

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C=1N=C2N(C=CC(=C2)C(=O)O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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